

Mechanism of action of remdesivir nucleoside monophosphate

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Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

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An In-depth Technical Guide on the Mechanism of Action of **Remdesivir Nucleoside Monophosphate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] Its efficacy is contingent upon its intracellular conversion to a pharmacologically active nucleoside triphosphate form, which targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the viral replication cycle.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the action of remdesivir, from its metabolic activation pathway to its multi-faceted inhibition of the viral polymerase. It consolidates quantitative data on its antiviral activity and resistance, details key experimental protocols, and visualizes the core pathways to offer a comprehensive resource for the scientific community.

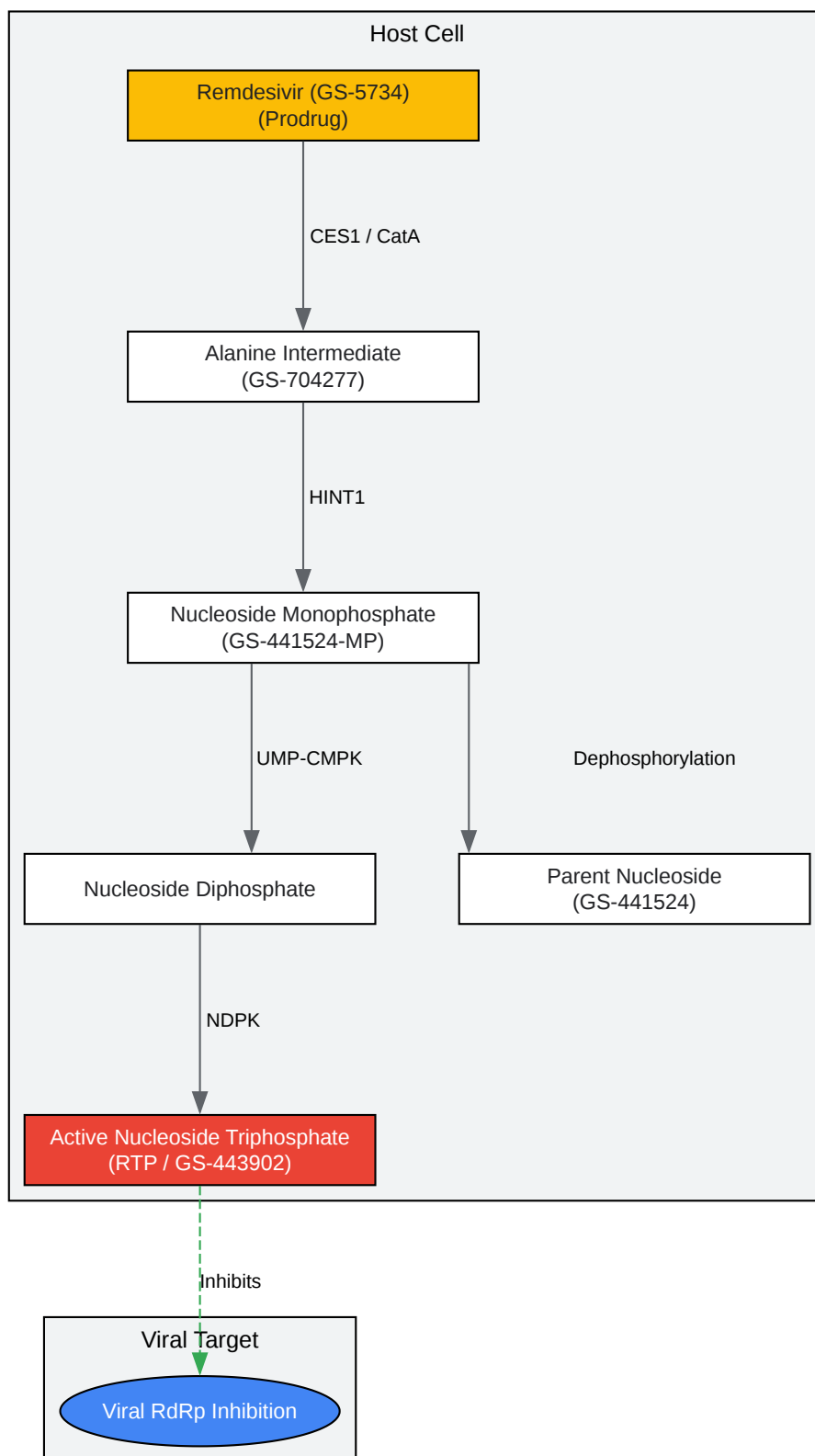
The Metabolic Activation of Remdesivir

Remdesivir is a monophosphoramidate prodrug designed to enhance intracellular delivery of its active metabolite.[5][6][7] Once inside the host cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902 (remdesivir triphosphate, RTP).

The activation pathway is as follows:

- **Initial Hydrolysis:** Remdesivir is first hydrolyzed by cellular esterases, primarily carboxylesterase 1 (CES1) and to a lesser extent cathepsin A (CatA), to form an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Formation of the Monophosphate:** This intermediate is then processed by histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond to release the nucleoside monophosphate (NMP), GS-441524-MP.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This step bypasses the often rate-limiting initial phosphorylation of the parent nucleoside.[\[10\]](#)
- **Successive Phosphorylations:** The nucleoside monophosphate is subsequently phosphorylated by host cell kinases, such as uridine monophosphate–cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK), to form the diphosphate (NDP) and finally the active nucleoside triphosphate (NTP), GS-443902.[\[6\]](#)[\[7\]](#)[\[9\]](#)

A parallel pathway involves the dephosphorylation of the monophosphate metabolite to the parent nucleoside, GS-441524, which can be eliminated from the cell or less efficiently re-phosphorylated.[\[8\]](#)



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Caption: Intracellular metabolic activation pathway of remdesivir.

Molecular Mechanism of RdRp Inhibition

The active remdesivir triphosphate (RTP) targets the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[3][4] The inhibition mechanism is multifaceted, involving competition with the natural substrate and causing premature termination of RNA synthesis.

Competitive Inhibition and Incorporation

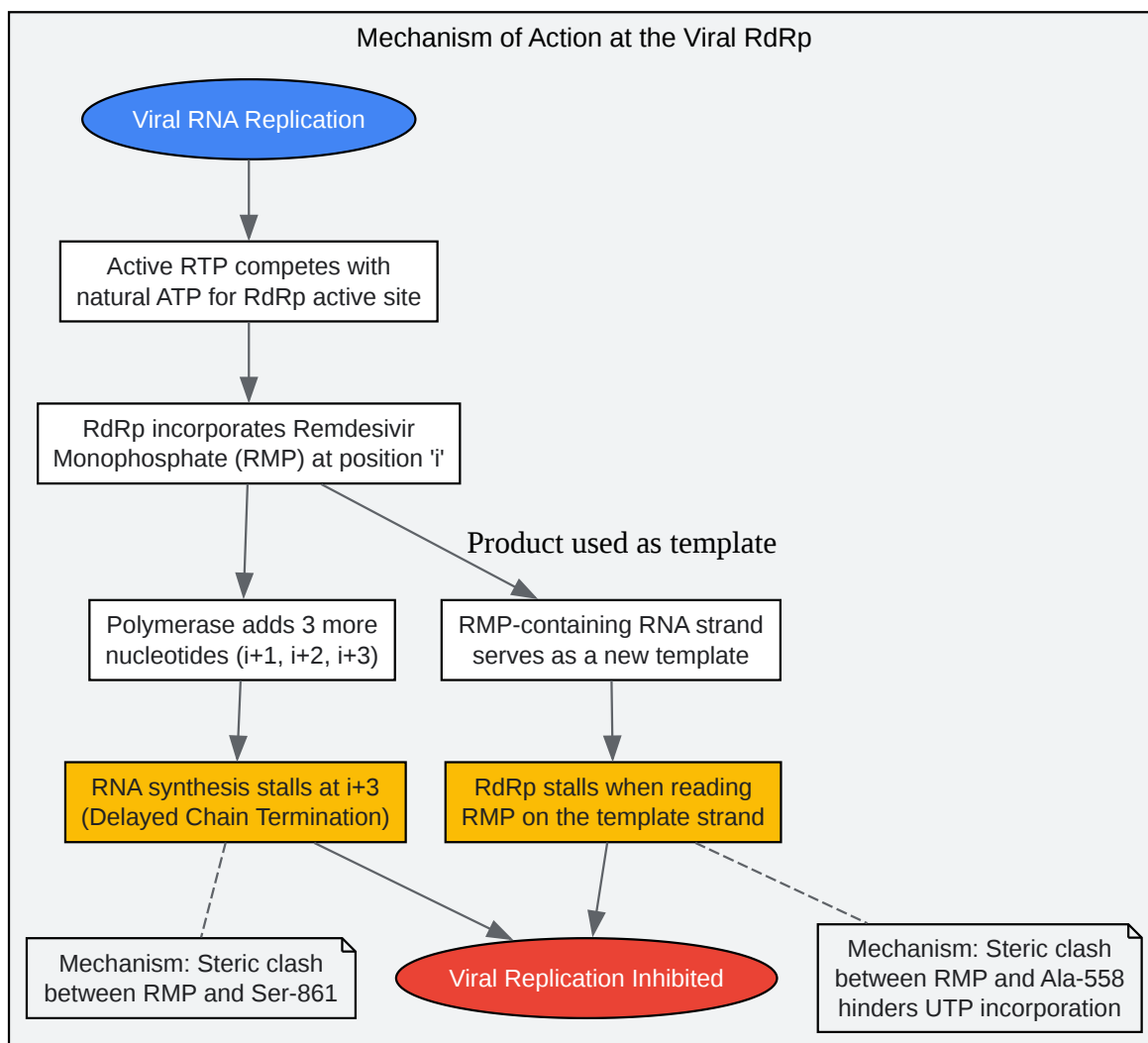
RTP functions as an adenosine triphosphate (ATP) analog.[5] Due to its structural resemblance to ATP, it competes for the active site of the viral RdRp.[5][11] Molecular modeling studies have shown that remdesivir binds more strongly to the SARS-CoV-2 RdRp than ATP, with a calculated relative binding free energy of -2.80 ± 0.84 kcal/mol, which suggests an approximately 100-fold improvement in the dissociation constant (K_d).[12][13] The viral polymerase incorporates remdesivir monophosphate (RMP) into the nascent RNA strand opposite a uridine base in the template strand.[3][14][15]

Delayed Chain Termination

Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of RMP does not instantly halt RNA synthesis.[16] Instead, the RdRp can continue to add approximately three more nucleotides before polymerization is arrested.[2] This phenomenon, known as "delayed chain termination," is a hallmark of remdesivir's mechanism.[2][16] Structural studies suggest this delayed termination results from a steric clash between the 1'-cyano group of the incorporated remdesivir at position i and the side chain of the Ser-861 residue of the SARS-CoV-2 RdRp when the enzyme attempts to translocate past position $i+3$. [2]

Template-Dependent Inhibition

A second, distinct inhibitory mechanism occurs after an RMP-containing viral RNA strand is used as a template for the next round of replication.[2][16] When the polymerase encounters RMP in the template strand, the efficiency of incorporating the complementary uridine triphosphate (UTP) into the new strand is severely compromised.[2] This template-dependent inhibition is proposed to be caused by a steric clash between the remdesivir base and the Ala-558 residue of the polymerase, which disrupts proper positioning for catalysis.[2]



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Caption: Dual inhibition mechanisms of remdesivir on viral RdRp.

Quantitative Data Summary

The antiviral activity of remdesivir and its metabolites has been quantified in various cell-based and biochemical assays.

Table 1: Antiviral Activity (EC50) of Remdesivir and its Parent Nucleoside

Compound	Virus	Cell Line	EC50 (µM)	Reference
GS-5734 (Remdesivir)	Murine Hepatitis Virus (MHV)	DBT cells	0.03	[10]
GS-441524	Murine Hepatitis Virus (MHV)	DBT cells	0.53	[10]
Remdesivir	SARS-CoV-2	Vero E6 cells	0.77	[11]

| Remdesivir | SARS-CoV-2 | Calu-3 cells | 0.01 | [17] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Biochemical Inhibition and Resistance Data

Parameter	Virus	Mutation	Value	Description	Reference
IC50	Hepatitis C Virus (HCV) RdRp	-	5.6 µM	Inhibition of purified RdRp by RTP	[16]
Fold Change in EC50	SARS-CoV-2	E802D	2.47-fold	Increase in EC50 compared to wild-type	[17]
Fold Change in EC50	SARS-CoV-2	V792I	2.6-fold	Increase in EC50 compared to wild-type	[18]
Fold Change in EC50	SARS-CoV-2	S759A + V792I	up to 10.4- fold	Combined resistance effect	[18]

| Fold Change in EC50 | MHV | F476L + V553L | 5.6-fold | Increase in EC50 compared to wild-type |[\[10\]](#) |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Key Experimental Protocols

The elucidation of remdesivir's mechanism of action relies on standardized virological and biochemical assays.

Antiviral Activity Assay (EC50 Determination)

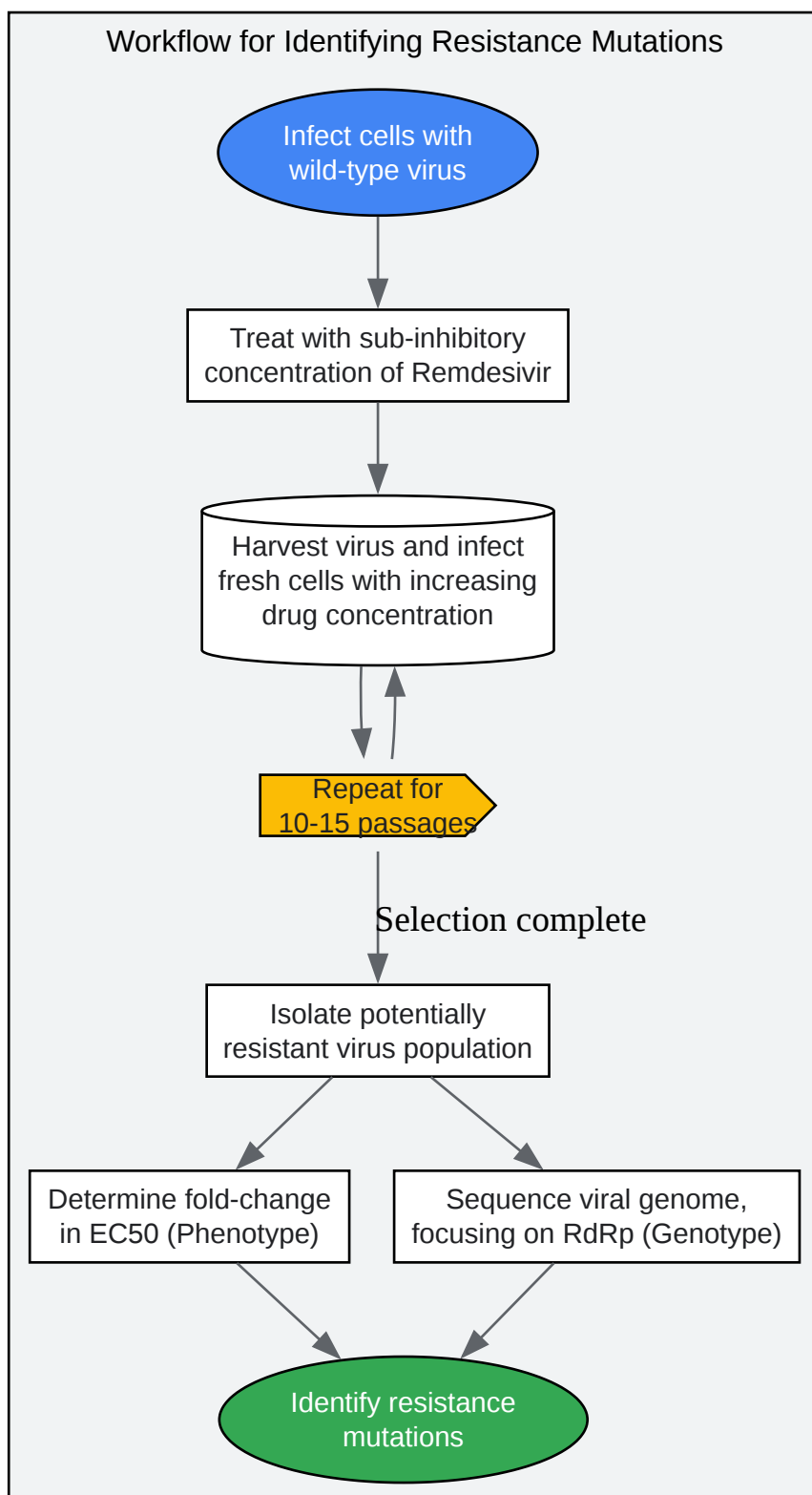
This protocol determines the concentration of remdesivir required to inhibit viral replication by 50% in cell culture.

- Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, DBT for MHV) in 96-well plates at a density that forms a subconfluent monolayer overnight.[\[10\]](#)[\[19\]](#)
- Drug Preparation: Prepare serial dilutions of the test compound (remdesivir or its nucleoside GS-441524) in cell culture medium.
- Virus Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI), typically 0.01 PFU/cell, for 1 hour to allow viral entry.[\[10\]](#)
- Treatment: Remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add the medium containing the various concentrations of the drug.[\[10\]](#)
- Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C with 5% CO₂.[\[10\]](#)
- Quantification: Harvest the cell supernatants and determine the viral titer using a plaque assay or quantify intracellular viral RNA using quantitative PCR (qPCR).[\[10\]](#)
- Data Analysis: Plot the viral titer or RNA levels against the drug concentration and use a nonlinear regression model to calculate the EC₅₀ value.

Generation of Drug-Resistant Viruses

This method is used to identify mutations that confer resistance to an antiviral agent.

- **Serial Passaging:** Infect host cells with the virus and treat with a low concentration of remdesivir (or its parent nucleoside GS-441524).
- **Harvest and Re-passage:** After a set incubation period, harvest the virus from the supernatant and use it to infect fresh cells, this time with a slightly increased concentration of the drug.
- **Iterative Selection:** Repeat this process for multiple passages (e.g., 13 passages), gradually increasing the drug concentration to select for viral populations that can replicate in the presence of the inhibitor.[\[18\]](#)
- **Phenotypic Analysis:** Characterize the resulting virus lineages for their resistance level by performing an EC_{50} assay and comparing the results to the original, wild-type virus.
- **Genotypic Analysis:** Sequence the genome of the resistant viral populations to identify mutations, particularly in the gene encoding the RdRp (nsp12), that are absent in the wild-type and vehicle-passaged control viruses.[\[18\]](#)[\[20\]](#)



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Caption: Experimental workflow for generating and identifying resistance.

Mechanisms of Resistance

While remdesivir is a potent inhibitor, coronaviruses can develop resistance through mutations in the nsp12 RdRp.[18][20][21]

- **Reduced Incorporation:** Some mutations, such as S759A in SARS-CoV-2, are located near the enzyme's active site and biochemically demonstrate a decreased preference for incorporating RTP over the natural ATP.[18]
- **Overcoming Termination:** Other mutations, like V792I, diminish the inhibitory effect of remdesivir by lowering the concentration of natural nucleotides needed to overcome the template-dependent inhibition.[18]
- **Role of Proofreading:** Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN), harbored in the nsp14 protein, which can excise mismatched nucleotides.[11] This proofreading machinery can recognize and remove the incorporated remdesivir, thereby conferring a degree of intrinsic resistance.[11][15] Inactivating the ExoN function renders the virus significantly more susceptible to remdesivir, highlighting its role as a resistance factor. [11] Studies show that the incorporation of remdesivir destabilizes the RNA's engagement with the RdRp, which may enhance its transfer to and removal by the ExoN complex.[11]

Conclusion

The mechanism of action of remdesivir is a sophisticated, multi-step process that begins with its intracellular activation to a triphosphate analog of ATP. This active metabolite inhibits the viral RNA-dependent RNA polymerase through a dual mechanism: it acts as a delayed chain terminator after being incorporated into the nascent viral RNA, and it disrupts subsequent rounds of replication when the RMP-containing RNA serves as a template. This intricate mechanism provides multiple opportunities to halt viral replication. Understanding the quantitative aspects of its activity, the protocols used for its evaluation, and the pathways to resistance is crucial for the development of next-generation antivirals and for monitoring the long-term clinical efficacy of this important therapeutic agent.

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